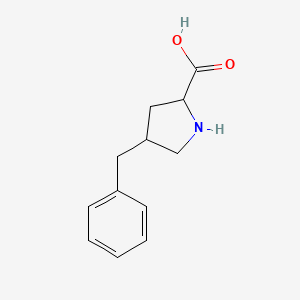![molecular formula C6H2BrClN2O B15299598 6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine CAS No. 1211539-13-7](/img/structure/B15299598.png)
6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine and chlorine atoms attached to an oxazolo-pyridine ring system, which imparts distinct chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine typically involves the reaction of oxazolo[4,5-b]pyridine with brominating and chlorinating agents. One common method involves the use of N-bromo-succinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as N,N-dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki and Heck reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Solvents like DMF, dichloromethane, and toluene are frequently used to dissolve reactants and control reaction conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolo[4,5-b]pyridine derivatives, which can exhibit different chemical and biological properties depending on the substituents introduced.
Aplicaciones Científicas De Investigación
6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials and agrochemicals
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-[1,3]oxazolo[4,5-b]pyridine
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
- 6-Bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine
Uniqueness
6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine is unique due to the simultaneous presence of bromine and chlorine atoms, which imparts distinct reactivity and biological activity compared to its analogs. This dual halogenation can lead to enhanced potency and selectivity in its applications .
Propiedades
Número CAS |
1211539-13-7 |
|---|---|
Fórmula molecular |
C6H2BrClN2O |
Peso molecular |
233.45 g/mol |
Nombre IUPAC |
6-bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H2BrClN2O/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H |
Clave InChI |
CEGCWRUMZAVLHG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1OC(=N2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



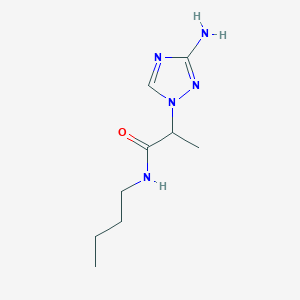
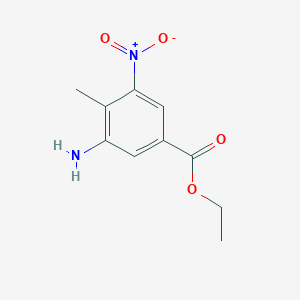
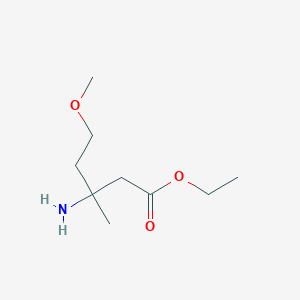
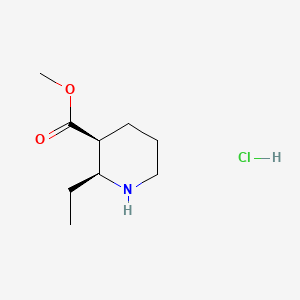
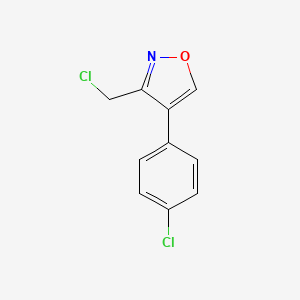
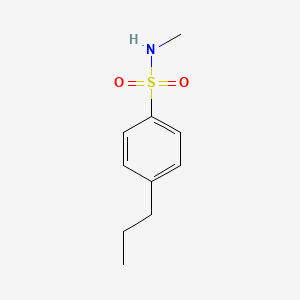
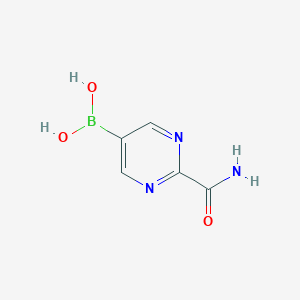
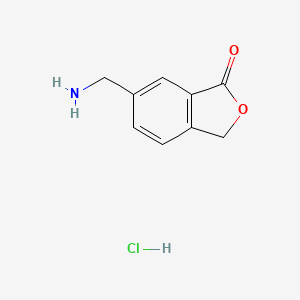
![4,6-difluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15299588.png)
